molecular formula C20H30N2O2 B247932 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No. B247932
M. Wt: 330.5 g/mol
InChI Key: ACWDEJHPGZIXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone, also known as MCPP, is a synthetic compound that belongs to the class of piperazine derivatives. MCPP has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone's mechanism of action involves its interaction with serotonin receptors in the brain. Specifically, it acts as a partial agonist at the 5-HT1A and 5-HT2C receptors, leading to an increase in serotonin activity. This increase in serotonin activity can lead to various physiological and behavioral effects, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has been shown to have various biochemical and physiological effects, including changes in serotonin activity, dopamine release, and neural activity in the prefrontal cortex. These effects can lead to changes in mood, appetite, and sleep, as well as alterations in cognitive function and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone in scientific research is its ability to selectively target serotonin receptors, allowing for the investigation of the role of serotonin in various physiological and pathological processes. However, one limitation is that 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone's effects can be complex and difficult to interpret, as it can interact with multiple serotonin receptor subtypes and other neurotransmitter systems.

Future Directions

There are several potential future directions for research involving 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone, including investigating its effects on other neurotransmitter systems, such as the dopamine and noradrenaline systems, as well as its potential therapeutic applications in the treatment of various psychiatric disorders. Additionally, further research is needed to fully understand 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone's complex mechanism of action and its potential role in the development of psychiatric disorders.

Synthesis Methods

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be synthesized through a multi-step process involving the reaction of 3-methylcyclohexylamine with 4-methylphenoxyacetyl chloride in the presence of a suitable base. The resulting intermediate is then reacted with piperazine to form 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone.

Scientific Research Applications

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2C receptors. 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has also been used as a tool to investigate the role of serotonin in various physiological and pathological processes, including anxiety, depression, and schizophrenia.

properties

Product Name

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H30N2O2/c1-16-6-8-19(9-7-16)24-15-20(23)22-12-10-21(11-13-22)18-5-3-4-17(2)14-18/h6-9,17-18H,3-5,10-15H2,1-2H3

InChI Key

ACWDEJHPGZIXKQ-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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